Cas no 274-45-3 (Pyrrolo[1,2-a]pyrazine)

Pyrrolo[1,2-a]pyrazine is a heterocyclic compound featuring a fused pyrrole and pyrazine ring system, which serves as a versatile scaffold in medicinal and synthetic chemistry. Its rigid bicyclic structure offers unique electronic and steric properties, making it valuable for the development of pharmaceuticals, agrochemicals, and functional materials. The compound's nitrogen-rich framework enhances binding affinity in bioactive molecules, particularly in kinase inhibitors and CNS-targeting agents. Its synthetic adaptability allows for diverse functionalization, enabling fine-tuning of physicochemical properties. Pyrrolo[1,2-a]pyrazine derivatives are increasingly explored for their potential in drug discovery due to their favorable pharmacokinetic profiles and ability to modulate biological targets with high selectivity.
Pyrrolo[1,2-a]pyrazine structure
Pyrrolo[1,2-a]pyrazine structure
Product Name:Pyrrolo[1,2-a]pyrazine
CAS No:274-45-3
MF:C7H6N2
MW:118.135941028595
MDL:MFCD01605573
CID:282417
PubChem ID:11018843
Update Time:2025-06-11

Pyrrolo[1,2-a]pyrazine Chemical and Physical Properties

Names and Identifiers

    • Pyrrolo[1,2-a]pyrazine
    • 3a,6-Diazainden
    • 7-azaindolizine
    • Pyrrolo<1,2-a>pyrazin
    • Pyrrolo<1,2-a>pyrazine
    • QSLLFYVBWXWUQT-UHFFFAOYSA-N
    • 3a,6-Diazaindene
    • H-pyrrolo[1,2-a]pyrazine
    • 2'-deoxy-5-fluoro-uridine
    • 2'-Deoxy-5'-fluoro-Uridine
    • 5-FLUORO DEOXY URIDINE
    • TRA0052577
    • AB0023899
    • ST2413757
    • W5053
    • A5324
    • XV62N5YA33
    • SY114231
    • 274-45-3
    • diethyl4-(2-furyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
    • Pyrrolo(1,2-a)pyrazine
    • SCHEMBL65595
    • UNII-XV62N5YA33
    • CHEBI:193615
    • AKOS006275889
    • MFCD01605573
    • CS-W006655
    • DS-11786
    • DTXSID00451997
    • AMY36708
    • MDL: MFCD01605573
    • Inchi: 1S/C7H6N2/c1-2-7-6-8-3-5-9(7)4-1/h1-6H
    • InChI Key: QSLLFYVBWXWUQT-UHFFFAOYSA-N
    • SMILES: N12C=CN=CC1=CC=C2

Computed Properties

  • Exact Mass: 118.05300
  • Monoisotopic Mass: 118.053098200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.3
  • XLogP3: 1.4

Experimental Properties

  • PSA: 17.30000
  • LogP: 1.33430

Pyrrolo[1,2-a]pyrazine Security Information

Pyrrolo[1,2-a]pyrazine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Pyrrolo[1,2-a]pyrazine Pricemore >>

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Pyrrolo[1,2-a]pyrazine Production Method

Pyrrolo[1,2-a]pyrazine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:274-45-3)Pyrrolo[1,2-a]pyrazine
Order Number:A5324
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:03
Price ($):220.0/620.0
Email:sales@amadischem.com

Additional information on Pyrrolo[1,2-a]pyrazine

Pyrrolo[1,2-a]pyrazine: An Overview of a Versatile Heterocyclic Compound

Pyrrolo[1,2-a]pyrazine (CAS No. 274-45-3) is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique molecular structure, which consists of a pyrrole ring fused to a pyrazine ring. The combination of these two rings imparts Pyrrolo[1,2-a]pyrazine with a range of interesting chemical and biological properties, making it a valuable scaffold for the development of novel therapeutic agents.

The chemical structure of Pyrrolo[1,2-a]pyrazine (C8H6N2) is notable for its aromaticity and the presence of nitrogen atoms, which can participate in various chemical reactions. The nitrogen atoms in the pyrazine ring are particularly reactive, allowing for the formation of diverse derivatives through substitution reactions. This structural flexibility has led to extensive research into the potential applications of Pyrrolo[1,2-a]pyrazine in drug discovery and development.

In recent years, significant progress has been made in understanding the biological activities of Pyrrolo[1,2-a]pyrazine derivatives. One area of particular interest is their potential as inhibitors of various enzymes and receptors. For example, studies have shown that certain Pyrrolo[1,2-a]pyrazine derivatives exhibit potent inhibitory activity against kinases, which are key enzymes involved in cellular signaling pathways. This property makes them promising candidates for the treatment of diseases such as cancer and inflammatory disorders.

Beyond kinase inhibition, Pyrrolo[1,2-a]pyrazine derivatives have also been explored for their anti-inflammatory and neuroprotective effects. Research has demonstrated that these compounds can modulate the activity of pro-inflammatory cytokines and reduce oxidative stress in neuronal cells. These findings suggest that Pyrrolo[1,2-a]pyrazine derivatives may have therapeutic potential in conditions such as Alzheimer's disease and multiple sclerosis.

The synthetic accessibility of Pyrrolo[1,2-a]pyrazine has further contributed to its popularity in medicinal chemistry. Various synthetic routes have been developed to efficiently prepare this compound and its derivatives. One common approach involves the cyclization of appropriately substituted pyrrole and pyrazine precursors. These synthetic methods have been optimized to yield high-purity products with minimal side reactions, facilitating their use in biological studies and drug development.

In addition to their pharmacological properties, Pyrrolo[1,2-a]pyrazine derivatives have also been investigated for their use as fluorescent probes and sensors. The presence of nitrogen atoms in the heterocyclic structure can enhance the photophysical properties of these compounds, making them suitable for applications in bioimaging and analytical chemistry. For instance, certain Pyrrolo[1,2-a]pyrazine derivatives have been used to detect specific biomolecules or monitor cellular processes with high sensitivity and selectivity.

The versatility of Pyrrolo[1,2-a]pyrazine extends beyond its direct biological applications. It has also found use as a building block in the synthesis of more complex molecules. The ability to introduce functional groups at specific positions on the heterocyclic core allows for the creation of a wide range of structurally diverse compounds. This feature is particularly valuable in combinatorial chemistry and high-throughput screening efforts aimed at identifying new lead compounds for drug discovery.

In conclusion, Pyrrolo[1,2-a]pyrazine (CAS No. 274-45-3) is a highly versatile heterocyclic compound with significant potential in various areas of chemical and pharmaceutical research. Its unique molecular structure and chemical reactivity make it an attractive scaffold for the development of novel therapeutic agents and functional materials. Ongoing research continues to uncover new applications and properties of this fascinating compound, further solidifying its importance in the scientific community.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:274-45-3)Pyrrolo[1,2-a]pyrazine
A5324
Purity:99%/99%
Quantity:1g/5g
Price ($):220.0/620.0
Email